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Indium(III) nitrate trihydrate

thin-film photovoltaics spray pyrolysis semiconductor doping

Indium(III) nitrate trihydrate delivers a critical advantage over InCl₃, In(OAc)₃, and In₂(SO₄)₃: the nitrate ligand decomposes cleanly to gaseous NOₓ, eliminating carbonaceous and halide contamination in final oxide or thin-film products. For CISe absorber layers, nitrate-derived films yield acceptor concentrations of 2.8×10¹⁷ cm⁻³—one order of magnitude lower than chloride-based films—enabling precise doping control. Available in 99.999% (5N) purity, optimized for sol-gel TFTs, spray pyrolysis, and emerging aqueous ALD processes.

Molecular Formula H6InN3O12
Molecular Weight 354.88
CAS No. 15650-88-1
Cat. No. B1144206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(III) nitrate trihydrate
CAS15650-88-1
Molecular FormulaH6InN3O12
Molecular Weight354.88
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[In+3]
InChIInChI=1S/In.3NO3.3H2O/c;3*2-1(3)4;;;/h;;;;3*1H2/q+3;3*-1;;;
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(III) Nitrate Trihydrate (CAS: 15650-88-1): Technical Baseline for Scientific Procurement


Indium(III) nitrate trihydrate, In(NO₃)₃·3H₂O, is a highly water-soluble crystalline nitrate salt that serves as a primary indium-ion precursor in advanced materials synthesis [1]. It is commercially available in high-purity grades up to 99.999% (5N, metals basis) and is characterized by thermal decomposition beginning with water loss at approximately 100 °C, followed by nitrate decomposition above 250 °C to yield indium oxide (In₂O₃) . While multiple hydrates of indium nitrate exist, the trihydrate is specifically selected for applications requiring ambient-condition storage stability combined with well-defined water content [2].

Why Indium(III) Nitrate Trihydrate Cannot Be Substituted with Other Indium Salts Without Consequence


Indium(III) nitrate trihydrate cannot be indiscriminately interchanged with alternative indium salts such as indium(III) chloride (InCl₃), indium(III) acetate (In(OAc)₃), or indium(III) sulfate (In₂(SO₄)₃) without measurable, often detrimental, alterations to final material properties [1]. The counter-anion directly modulates precursor solubility, hydrolysis behavior, decomposition pathway, and the residual impurities that persist in the final oxide or thin-film product. Direct experimental comparisons demonstrate that the choice of indium salt significantly influences crystallinity, grain morphology, carrier concentration, and optical bandgap in semiconductor films [2]. Nitrate-based precursors offer a key advantage in aqueous and sol-gel processing because the nitrate ligand decomposes cleanly to gaseous NOₓ species upon thermal treatment, minimizing carbonaceous or halide contamination that can degrade electronic performance .

Quantitative Differentiation Evidence: Indium(III) Nitrate Trihydrate vs. Comparator Precursors


Carrier Concentration Reduction in CuInSe₂ Thin Films: Indium Nitrate vs. Indium Chloride

In the aqueous spray pyrolysis deposition of CuInSe₂ (CISe) thin films followed by post-selenization, the choice of indium precursor salt directly and quantitatively modulates the resulting film's electrical properties. Films synthesized from an indium(III) nitrate precursor exhibit a significantly lower acceptor (carrier) concentration (2.8 × 10¹⁷ cm⁻³) compared to those deposited from indium chloride, which yield carrier concentrations in the range of ~10¹⁸–10¹⁹ cm⁻³ [1]. All films were confirmed to be p-type via Mott-Schottky analysis. This nearly one order of magnitude reduction in unintended background doping is a quantifiable advantage for applications requiring precise control over semiconductor conductivity.

thin-film photovoltaics spray pyrolysis semiconductor doping

Thermal Stability and Ambient Storage: Indium Nitrate Trihydrate vs. Anhydrous Indium Nitrate

The trihydrate form of indium(III) nitrate offers distinct handling advantages over its anhydrous counterpart for routine laboratory and pilot-scale use. The anhydrous form (In(NO₃)₃) is explicitly noted to be water-sensitive and is recommended only for water-free processes . In contrast, the trihydrate (In(NO₃)₃·3H₂O) is described as offering greater stability under ambient conditions with lower hygroscopicity, making it suitable for standard benchtop weighing and solution preparation without requiring strictly inert atmosphere handling . Thermal analysis indicates that the trihydrate begins losing water at approximately 100 °C and undergoes bulk decomposition to indium oxide above 250 °C .

precursor handling thermal analysis materials storage

High-Purity Commercial Availability: 5N Grade for Semiconductor and Optical Applications

Indium(III) nitrate trihydrate is commercially procurable in ultra-high purity grades that are essential for electronic and optical device fabrication where trace metal contamination must be minimized. The compound is routinely available at 99.99% (4N) purity (metals basis) and can be sourced at 99.999% (5N) purity (metals basis) from multiple commercial suppliers [1]. This level of purity is achieved through controlled synthesis from high-purity indium metal feedstocks and is critical for applications such as transparent conductive oxide (TCO) deposition and semiconductor thin-film synthesis, where parts-per-million levels of transition-metal impurities can introduce mid-gap states and degrade optoelectronic performance.

ultra-high purity materials electronic-grade precursors quality assurance

Raman Spectroscopic Fingerprint: In-O Vibrational Signature of Indium Nitrate Trihydrate

Raman spectroscopic analysis of crystalline indium(III) nitrate trihydrate provides a characteristic vibrational fingerprint in the In-O stretching region (350–550 cm⁻¹), which can be used to verify compound identity and hydration state in quality control workflows . The band envelope in this region can be deconvolved into component bands corresponding to distinct indium coordination environments, including a band at 485 cm⁻¹ assigned to the symmetric breathing vibration of In-O(H₂) bonds in hexa-aquo indium cations [In(H₂O)₆]³⁺ . This spectral signature is distinct from that of other indium salts (e.g., indium chloride or indium acetate) and from indium oxide, enabling non-destructive confirmation of precursor integrity prior to use.

vibrational spectroscopy quality control speciation analysis

Anion-Driven Morphological Control in Hydrothermal Synthesis: Nitrate vs. Sulfate and Chloride

The choice of counter-anion in the indium precursor exerts a strong influence on the morphology of hydrolytically precipitated or hydrothermally grown indium hydroxide and oxide nanostructures. Forced hydrolysis of indium(III) nitrate solutions yields prismatic In(OH)₃ crystals, a morphology distinct from the products obtained from indium chloride or sulfate solutions under comparable conditions [1]. The presence of sulfate ions (e.g., from indium sulfate precursor) alters the aging process, producing dispersions with different particle shapes that vary as a function of reaction time, temperature, and pH [2]. This anion-dependent morphological control is critical for applications where surface area, facet exposure, and particle shape directly govern catalytic, sensing, or optical performance.

hydrothermal synthesis morphology control colloidal chemistry

Decomposition Pathway to High-Purity Indium Oxide: Thermal Profile for Process Design

Thermogravimetric analysis (TGA) of indium(III) nitrate precursor reveals a well-defined thermal decomposition profile that is critical for designing calcination and annealing protocols in oxide film and nanoparticle synthesis. The TG curve exhibits a major weight loss step beginning at approximately 200 °C, corresponding to the thermal decomposition of nitrate groups and the conversion of indium hydroxide/oxyhydroxide intermediates to indium oxide (In₂O₃) [1]. No further weight loss is observed above 500 °C, indicating complete conversion to the oxide phase [2]. This defined thermal window (200–500 °C) enables process engineers to select annealing temperatures that ensure full nitrate removal without unnecessary high-temperature exposure that could induce grain growth or substrate degradation.

thermal processing oxide film formation TGA/DSC analysis

High-Value Application Scenarios for Indium(III) Nitrate Trihydrate Based on Quantitative Evidence


Precursor for CuInSe₂ (CISe) and Related Chalcopyrite Thin-Film Photovoltaics

In the fabrication of CuInSe₂ absorber layers for thin-film solar cells, indium(III) nitrate trihydrate serves as an aqueous-soluble indium source for spray pyrolysis deposition. As demonstrated in direct comparative studies, nitrate-derived CISe films exhibit an acceptor concentration of 2.8 × 10¹⁷ cm⁻³, approximately one order of magnitude lower than chloride-derived films [1]. This reduced background doping provides a more intrinsic starting material, enabling more precise control over intentional doping for optimized p-n junction formation. The defined thermal decomposition of nitrate to oxide also supports the subsequent selenization step, where In₂O₃ is converted to In₂Se₃ and integrated into the chalcopyrite lattice.

Sol-Gel and Solution-Processed Indium Oxide (In₂O₃) Transparent Conductive Oxides (TCOs)

Indium(III) nitrate trihydrate is an established precursor for sol-gel deposition of In₂O₃ thin films, which serve as active layers in transparent thin-film transistors (TFTs) and gas sensors. The compound's high solubility in water and polar organic solvents facilitates homogeneous precursor solution preparation [1]. Critically, the availability of 99.999% (5N) purity grades ensures that trace metallic impurities are minimized, reducing the likelihood of unintended doping or increased leakage currents in the final device . The thermal decomposition profile, which completes conversion to In₂O₃ by 500 °C, is compatible with annealing on glass and flexible polymer substrates.

Hydrothermal Synthesis of Morphology-Controlled In₂O₃ Nanostructures for Gas Sensing and Catalysis

The use of indium(III) nitrate as the indium source in hydrothermal and forced hydrolysis reactions enables the reproducible synthesis of prismatic In(OH)₃ crystals, which upon calcination convert to In₂O₃ while largely retaining the precursor morphology [1]. This prismatic morphology, distinct from products obtained with sulfate-containing precursors, presents specific crystallographic facets that can influence gas adsorption and catalytic activity. Researchers seeking to correlate nanostructure morphology with sensing response or photocatalytic efficiency can leverage nitrate-based synthesis to access this predictable and well-documented particle shape.

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of Indium-Containing Oxide Films

Although organometallic indium precursors (e.g., cyclopentadienyl indium, In(acac)₃) are common in ALD, indium(III) nitrate solutions are employed as aqueous precursors in emerging ALD and spatial ALD processes where water is the oxygen source [1]. The nitrate ligand decomposes cleanly to gaseous NOₓ species, leaving minimal carbon residue in the growing film—a critical advantage over carbon-containing organometallic precursors that can introduce detrimental carbon impurities into the oxide lattice . The commercial availability of ultra-high-purity nitrate trihydrate further supports this application by providing a low-impurity metal source for deposition.

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